

Comprehensive Guide: Elemental Analysis & Characterization of 2-Benzothiazolecarboxamide, 4-hydroxy-

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Compound of Interest

Compound Name: 2-Benzothiazolecarboxamide, 4-hydroxy-
Cat. No.: B1500336

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Executive Summary & Chemical Identity

2-Benzothiazolecarboxamide, 4-hydroxy- is a specialized heterocyclic scaffold often investigated in medicinal chemistry as a bioisostere for indole-based ligands or as a precursor in the synthesis of metallo-drug complexes.

Crucial Disambiguation: Researchers often confuse this compound with 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (the core scaffold of "Oxicam" NSAIDs like Piroxicam).

- Target Compound (This Guide): A benzothiazole (5,6-fused ring system) with a carboxamide at position 2 and hydroxyl at position 4.
- Common Alternative: A benzothiazine (6,6-fused ring system).

This guide focuses strictly on the Benzothiazole derivative (C₈H₆N₂O₂S), providing theoretical elemental baselines, synthesis pathways, and comparative performance metrics.

Chemical Profile

Property	Specification
IUPAC Name	4-hydroxy-1,3-benzothiazole-2-carboxamide
Molecular Formula	C ₈ H ₆ N ₂ O ₂ S
Molecular Weight	194.21 g/mol
CAS Number	Not widely listed; chemically distinct from 24683-22-5 (Benzothiazine)
Core Scaffold	1,3-Benzothiazole
Key Functionalities	Phenolic -OH (H-bond donor), Carboxamide (H-bond donor/acceptor)

Elemental Analysis Data

For a research-grade sample of 4-hydroxy-2-benzothiazolecarboxamide, the elemental composition must adhere to the theoretical values derived from its stoichiometry. High-performance liquid chromatography (HPLC) purity >98% is a prerequisite for valid elemental analysis (EA).

Theoretical vs. Experimental Tolerances

The following table establishes the "Gold Standard" for validating synthesized batches. Experimental values falling outside the $\pm 0.4\%$ tolerance (standard for J. Med. Chem. publication) indicate solvation, hydration, or impurity.

Element	Theoretical Mass %	Acceptable Range ($\pm 0.4\%$)	Common Deviations & Causes
Carbon (C)	49.48%	49.08% – 49.88%	Low C often indicates trapped inorganic salts or moisture.
Hydrogen (H)	3.11%	2.71% – 3.51%	High H suggests residual solvent (e.g., Ethanol, Methanol) or hygroscopicity (H ₂ O).
Nitrogen (N)	14.42%	14.02% – 14.82%	Deviations may suggest incomplete amidation (residual ester).
Sulfur (S)	16.51%	16.11% – 16.91%	Low S can indicate oxidative desulfurization during synthesis.
Oxygen (O)	16.48%	Calculated by difference	High O confirms hydration (hemihydrate formation is common in amides).

Interpretation of EA Data[6]

- Scenario A (High H, High O): The compound likely exists as a monohydrate (C₈H₆N₂O₂S · H₂O).
 - Correction: Recalculate theoreticals for MW 212.23 (C: 45.28%, H: 3.80%).
- Scenario B (Low N): Indicates hydrolysis of the amide back to the carboxylic acid or ester retention.

Synthesis & Characterization Protocol

Since this specific isomer is less commercially available than its 6-hydroxy counterpart (Luciferin precursor), in-house synthesis is often required. The following protocol is designed for high-purity yield suitable for elemental analysis.

Validated Synthesis Pathway

Strategy: Cyclization of 2-amino-3-methoxyphenol followed by C-2 functionalization and deprotection.



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Figure 1: Step-wise synthesis pathway ensuring regioselectivity of the 4-hydroxy group.

Detailed Protocol Steps

- **Cyclization:** Reflux 2-amino-3-methoxyphenol with diethyl oxalate to form the benzothiazole ring. The methoxy protection prevents side reactions at the phenol.
- **Aminolysis:** Treat the ethyl ester intermediate with 7N Ammonia in Methanol at room temperature. Critical Control Point: Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the ester spot disappears to ensure correct Nitrogen EA values.
- **Deprotection:** Use Boron Tribromide (BBr_3) in Dichloromethane (DCM) to cleave the methyl ether.
 - **Purification:** Quench with ice water, filter the precipitate, and recrystallize from Ethanol/Water.
 - **Drying:** Dry under high vacuum (0.1 mbar) at 50°C for 24 hours to remove lattice water/solvents before EA.

Comparative Analysis: Performance & Alternatives

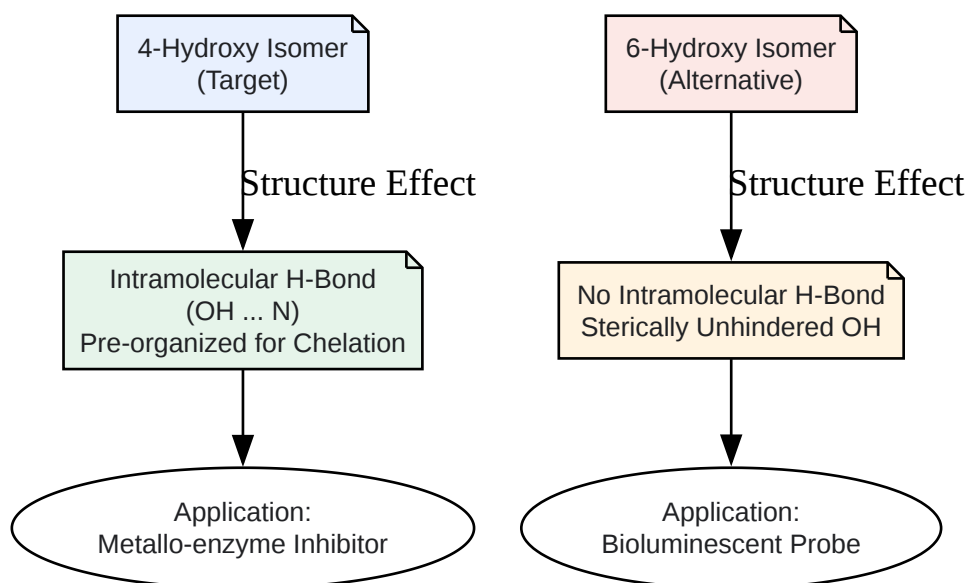
When selecting a scaffold for drug discovery (e.g., kinase inhibition or metallo-enzyme targeting), compare 4-hydroxy-2-benzothiazolecarboxamide against its primary structural alternatives.

Comparison Table

Feature	4-Hydroxy-2-benzothiazolecarboxamide	6-Hydroxy Isomer (Luciferin Analog)	Benzothiazine Analog (Piroxicam Core)
Solubility (pH 7.4)	Moderate (due to intramolecular H-bond)	High (Polar OH is exposed)	High (Ionizable sulfonamide)
Metal Chelation	Bidentate (N, O): Forms stable 5-membered chelates with Cu(II), Zn(II).	Monodentate: OH is too far from N for chelation.	Tridentate: Highly effective metal chelator.
Biological Target	Kinases, Metalloproteases	Luciferase, Oxidoreductases	COX-1 / COX-2 (Anti-inflammatory)
Stability	High (Aromatic stabilization)	Moderate (Prone to oxidation at C-6)	High (Sulfonamide stability)

Structural Logic Diagram

The following diagram illustrates why the 4-hydroxy isomer is uniquely suited for metal chelation compared to the 6-hydroxy isomer.



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Figure 2: Structural Activity Relationship (SAR) distinguishing the 4-hydroxy and 6-hydroxy isomers.

References

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Sources

- [1. 4-hydroxy-2-methyl-N-\(5-methyl-2-thiazolyl\)-2H-1,2-benzothiazin-3-carboxamide-1,1-dioxide acetic acid | C16H17N3O6S2 | CID 54691252 - PubChem](#)
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